molecular formula C7H11N3O2 B3178409 Ethyl 5-amino-1-methyl-1H-imidazole-4-carboxylate CAS No. 54147-04-5

Ethyl 5-amino-1-methyl-1H-imidazole-4-carboxylate

Cat. No. B3178409
M. Wt: 169.18 g/mol
InChI Key: SVQAKMGJJNPCMD-UHFFFAOYSA-N
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Patent
US05326776

Procedure details

A solution of ethyl 5-amino-2-mercapto-1-methylimidazole-4-carboxylate (1.0 g, 5.0 mmol), prepared by the method of Cook, Downer, and Heilbron, J. Chem. Soc. 2028.(1948), and W-2 Raney nickel (2 mL, 50% slurry in water)in ethanol (20 mL) were agitated in an ultrasonic cleaning bath at 50° C. for 1 hour. Sonication was continued for an additional 2 hours at 55° C. adding additional Raney nickel (ca 2 mL, 50% in water) every hour. Filtration followed by evaporation under reduced pressure afforded 0.81 g (96%) of the title compound as a tan crystalline solid which was used without further purification. m.p. 193°-194° C. TLC (10% methanol/90% ethyl acetate) Rf =0.19. 1H NMR (CDCl3, 300 MHz) d 1.39 (t, 3H), 3.46 (s, 3H), 4.34 (q, 2H), 4.75-4.95 (br, 2H), 7.01 (s, 1H). MS (DCl/NH3) m/e 170 (M+H)+. Anal calcd for C7H11N3O2.0.20 H2O: C, 48.66; H, 6.65; N, 24.32. Found: C, 48.98; H, 6.54; N, 24.12.
Quantity
1 g
Type
reactant
Reaction Step One
Quantity
2 mL
Type
catalyst
Reaction Step Two
Quantity
20 mL
Type
solvent
Reaction Step Two
Quantity
0 (± 1) mol
Type
catalyst
Reaction Step Three
Yield
96%

Identifiers

REACTION_CXSMILES
[NH2:1][C:2]1[N:6]([CH3:7])[C:5](S)=[N:4][C:3]=1[C:9]([O:11][CH2:12][CH3:13])=[O:10]>[Ni].C(O)C>[NH2:1][C:2]1[N:6]([CH3:7])[CH:5]=[N:4][C:3]=1[C:9]([O:11][CH2:12][CH3:13])=[O:10]

Inputs

Step One
Name
Quantity
1 g
Type
reactant
Smiles
NC1=C(N=C(N1C)S)C(=O)OCC
Step Two
Name
Quantity
2 mL
Type
catalyst
Smiles
[Ni]
Name
Quantity
20 mL
Type
solvent
Smiles
C(C)O
Step Three
Name
Quantity
0 (± 1) mol
Type
catalyst
Smiles
[Ni]

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
Sonication
FILTRATION
Type
FILTRATION
Details
Filtration
CUSTOM
Type
CUSTOM
Details
followed by evaporation under reduced pressure

Outcomes

Product
Details
Reaction Time
2 h
Name
Type
product
Smiles
NC1=C(N=CN1C)C(=O)OCC
Measurements
Type Value Analysis
AMOUNT: MASS 0.81 g
YIELD: PERCENTYIELD 96%
YIELD: CALCULATEDPERCENTYIELD 95.8%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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